2-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol
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Overview
Description
2-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol is an organic compound known for its distinctive chemical structure and properties. It features a dimethylamino group, a nitrophenol group, and a methylene bridge, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-nitrophenol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated or aminated phenol derivatives.
Scientific Research Applications
2-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. The dimethylamino group can participate in electron-donating interactions, while the nitrophenol group can engage in electron-withdrawing interactions. These properties enable the compound to interact with biological targets such as enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
Uniqueness
2-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol stands out due to its combination of a dimethylamino group and a nitrophenol group, which imparts unique electronic and steric properties. These characteristics make it particularly useful in applications requiring specific electronic interactions and reactivity.
Properties
CAS No. |
3230-48-6 |
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Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylideneamino]-4-nitrophenol |
InChI |
InChI=1S/C15H15N3O3/c1-17(2)12-5-3-11(4-6-12)10-16-14-9-13(18(20)21)7-8-15(14)19/h3-10,19H,1-2H3 |
InChI Key |
OKSVVZUFNYVOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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